molecular formula C9H14O3 B1315376 Ethyl 1-acetylcyclobutane-1-carboxylate CAS No. 126290-87-7

Ethyl 1-acetylcyclobutane-1-carboxylate

Cat. No.: B1315376
CAS No.: 126290-87-7
M. Wt: 170.21 g/mol
InChI Key: RMXJKLCXYPHSMA-UHFFFAOYSA-N
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Description

Ethyl 1-acetylcyclobutane-1-carboxylate, also known as ethyl 2-acetylcyclobutanecarboxylate, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results. These properties can be determined using various experimental techniques.

Scientific Research Applications

Synthetic Methodology and Chemical Transformations

Cyclobutane derivatives, akin to ethyl 1-acetylcyclobutane-1-carboxylate, are employed in the synthesis of complex molecules. For instance, ethyl 5-acetyl-1H-pyrazole-3-carboxylate was synthesized via a safe, metal-free process, showcasing the utility of cyclobutane derivatives in synthesizing potential pharmaceuticals (Szilágyi et al., 2022). Similarly, research demonstrates the preparation of differentially protected 1-aminocyclobutane carboxylic acid from ethyl 1-bromocyclobutanecarboxylate, highlighting the synthetic versatility of cyclobutane carboxylates (Kim & Wood, 2004).

Catalysis and Enzymatic Reactions

Cyclobutane derivatives are key intermediates in catalytic processes. For example, the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate to obtain S-enantiomer through a lipase-catalyzed transesterification reaction underscores the relevance of cyclobutane esters in enantioselective synthesis (Kasture et al., 2005).

Building Blocks for Medicinal Chemistry

Compounds containing the cyclobutane motif serve as valuable building blocks in medicinal chemistry. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol demonstrates the potential of cyclobutane derivatives in creating biologically active molecules (Achutha et al., 2017). Furthermore, the synthesis and crystal structure analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, derived from a cyclohexene carboxylate precursor, highlight the structural elucidation of cyclobutane analogs for potential pharmacological applications (Sapnakumari et al., 2014).

Properties

IUPAC Name

ethyl 1-acetylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXJKLCXYPHSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477834
Record name Ethyl 1-acetylcyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126290-87-7
Record name Ethyl 1-acetylcyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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